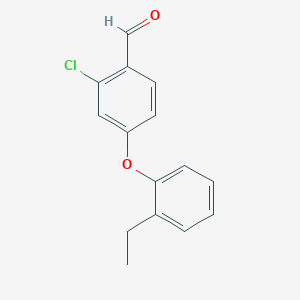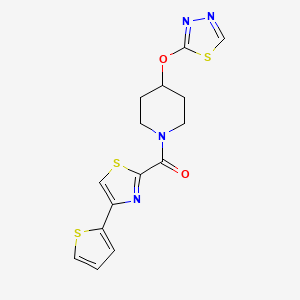
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Mechanism of Action
Target of Action
L-tyrosine isopropyl ester, also known as (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a derivative of the amino acid L-tyrosine . The primary targets of this compound are likely to be similar to those of L-tyrosine, which plays a crucial role in protein synthesis and is a precursor of several important bioactive compounds, including neurotransmitters and hormones .
Mode of Action
It is known that l-tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . As an ester of L-tyrosine, L-tyrosine isopropyl ester may interact with its targets in a similar manner, undergoing enzymatic transformations to produce various bioactive compounds.
Biochemical Pathways
L-tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway and can be modified to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols . These compounds are commonly applied in the feed, pharmaceutical, and fine chemical industries . L-tyrosine isopropyl ester, as a derivative of L-tyrosine, may participate in similar biochemical pathways.
Pharmacokinetics
It is known that l-tyrosine alkyl esters, including l-tyrosine isopropyl ester, are used as prodrugs for l-tyrosine . These esters are more lipophilic and absorbed faster than L-tyrosine, and they are hydrolyzed under physiological conditions to release L-tyrosine . This suggests that L-tyrosine isopropyl ester may have favorable ADME properties and bioavailability.
Result of Action
The molecular and cellular effects of L-tyrosine isopropyl ester’s action are likely to be similar to those of L-tyrosine, given their structural similarity. L-tyrosine is a precursor to several important bioactive compounds, including neurotransmitters like dopamine and norepinephrine, and hormones like thyroid hormones . Therefore, the action of L-tyrosine isopropyl ester may result in the production of these compounds, influencing various physiological processes.
Action Environment
The action, efficacy, and stability of L-tyrosine isopropyl ester may be influenced by various environmental factors. For instance, the rate of hydrolysis of L-tyrosine alkyl esters, including L-tyrosine isopropyl ester, can be affected by factors such as pH and temperature . Furthermore, the interaction of L-tyrosine isopropyl ester with its targets and its participation in biochemical pathways may be influenced by the presence of specific enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine) with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.
Chemical Reactions Analysis
Types of Reactions
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of (S)-2-amino-3-(4-hydroxyphenyl)propanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate
- Sodium (S)-2-amino-3-(4-hydroxyphenyl)propanoate
Uniqueness
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its ester functional group, which imparts distinct chemical properties compared to its analogs. The ester group enhances its solubility in organic solvents and can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCSDOJYHFGZHH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2780773.png)
![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)
![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2780779.png)
![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)
![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)
![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)

